Platycodin J

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Platycodin J involves several steps, including extraction from the roots of Platycodon grandiflorum, followed by purification processes. Common methods include mild acid hydrolysis, alkali treatment, and microbial conversion . These methods aim to isolate and purify the saponins while minimizing side reactions and environmental impact.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction using solvents such as ethanol or methanol. The roots are often subjected to ultrasonic-assisted extraction to enhance yield and efficiency . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Platycodin J undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .

Scientific Research Applications

Platycodin J has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying saponin chemistry and developing new synthetic methods.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Platycodin J exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anti-cancer: Induces apoptosis and cell cycle arrest in cancer cells by targeting pathways like p21/CDK2-CyclinE and AKT/MAPK.

Immunomodulatory: Enhances immune responses by activating immune cells and modulating cytokine production.

Comparison with Similar Compounds

Platycodin J is often compared with other saponins from Platycodon grandiflorum, such as Platycodin D and Platycodin D2. These compounds share similar structures and pharmacological activities but differ in their specific molecular targets and potency . For example:

Platycodin D: Known for its strong anti-inflammatory and anti-cancer effects.

Platycodin D2: Exhibits potent anti-cancer activity through mechanisms like autophagy and cell senescence.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its diverse pharmacological activities and unique chemical properties make it a valuable subject for ongoing research and industrial applications.

Biological Activity

Platycodin J, a saponin derived from Platycodon grandiflorum, exhibits a range of biological activities that have garnered attention in pharmacological research. This article reviews the compound's effects, mechanisms of action, and potential therapeutic applications, drawing on diverse studies and findings.

This compound is classified as an oleanane-type triterpenoid saponin. Its biological activities are attributed to its ability to modulate various signaling pathways and exert anti-inflammatory, antioxidant, and anticancer effects. Key mechanisms include:

- Anti-inflammatory Effects : this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway . This activity is particularly relevant in conditions characterized by chronic inflammation.

- Antioxidant Activity : Studies have demonstrated that this compound scavenges free radicals effectively, contributing to its protective effects against oxidative stress .

- Antitumor Properties : Research indicates that this compound inhibits tumor cell proliferation and invasion. For instance, it has been shown to reduce the migration of MDA-MB-231 breast cancer cells by 75% and invasion by 74% through downregulation of MMP-9 enzyme activity .

Table 1: Summary of Biological Activities of this compound

Clinical Applications

Platycodon grandiflorum has a historical use in traditional medicine for respiratory ailments. Modern studies have expanded its applications to include:

- Chronic Respiratory Conditions : It has been used to treat chronic pharyngitis and pneumoconiosis due to its anti-inflammatory properties .

- Cancer Treatment : The anticancer potential of this compound is being explored in various types of cancer, including breast cancer. Its ability to enhance the efficacy of chemotherapy agents like doxorubicin has been documented .

Pharmacokinetics and Bioavailability

The bioavailability of this compound can be influenced by its formulation with other compounds. For example, combining it with Glycyrrhiza uralensis has been suggested to improve its pharmacokinetic profile . Ongoing research aims to develop novel delivery systems to enhance absorption and therapeutic efficacy.

Properties

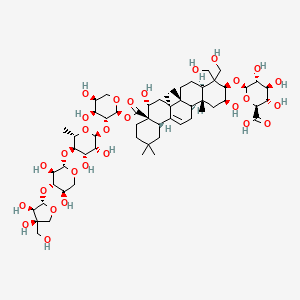

Molecular Formula |

C57H90O29 |

|---|---|

Molecular Weight |

1239.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4,4-bis(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C57H90O29/c1-22-38(81-45-37(71)39(27(63)17-77-45)82-49-42(72)56(76,20-60)21-79-49)34(68)36(70)46(80-22)84-41-31(65)26(62)16-78-48(41)86-50(75)57-12-11-51(2,3)13-24(57)23-7-8-28-52(4)14-25(61)43(85-47-35(69)32(66)33(67)40(83-47)44(73)74)55(18-58,19-59)29(52)9-10-53(28,5)54(23,6)15-30(57)64/h7,22,24-43,45-49,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42-,43-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1 |

InChI Key |

ZTXJHTTXLMNIRP-VQTRYSKISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.